molecular formula C7H2ClF3N2O B1412486 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide CAS No. 1823184-13-9

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B1412486
CAS No.: 1823184-13-9
M. Wt: 222.55 g/mol
InChI Key: CNZAIWZKCCBSHM-UHFFFAOYSA-N
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Description

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is an organic compound with the molecular formula C7H2ClF3N2O It is a derivative of pyridine, characterized by the presence of chloro, cyano, and trifluoromethyl groups, as well as an oxide functional group

Biochemical Analysis

Biochemical Properties

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization can affect its efficacy and the nature of its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide typically involves the reaction of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine with an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals, where its unique chemical properties can enhance the efficacy and stability of the final products.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: The parent compound without the oxide group.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A similar compound with a fluoro group instead of a cyano group.

    2-Cyano-3-chloro-5-(trifluoromethyl)pyridine: Another isomer with the same functional groups but different positions.

Uniqueness

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional interactions with molecular targets and can influence the compound’s pharmacokinetic properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O/c8-5-1-4(7(9,10)11)3-13(14)6(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZAIWZKCCBSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C(=C1Cl)C#N)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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